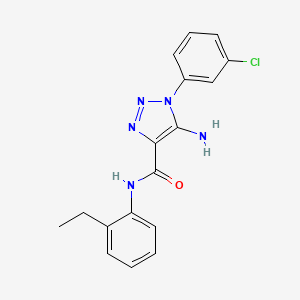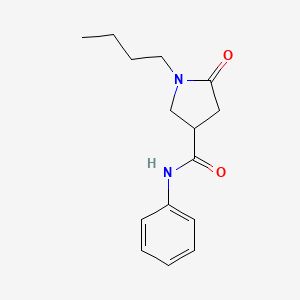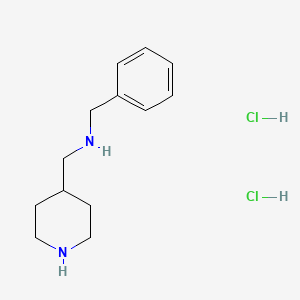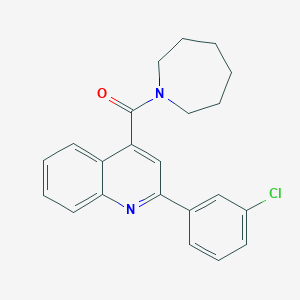
5-amino-1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
Vue d'ensemble
Description
The compound "5-amino-1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide" is part of a class of compounds that have attracted significant attention due to their potential biological activities and chemical properties. Triazole derivatives, in particular, are known for their diverse pharmacological applications and have been the subject of extensive synthetic studies to explore their potential in various fields.
Synthesis Analysis
The synthesis of triazole derivatives like our compound of interest often involves multi-step reactions, starting from readily available chemicals. A common approach is the cycloaddition of azides and alkynes, which can be catalyzed by metals such as ruthenium to form the triazole ring efficiently. This method provides a regioselective control over the product formation, which is crucial for obtaining the desired compound with high purity and yield (Ferrini et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazole derivatives, including those related to the specified compound, have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel triazole derivatives and their screening against various microorganisms demonstrated that some compounds possess good to moderate antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
A study on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to give a protected version of triazole amino acid highlights the compound's role in preparing peptidomimetics or biologically active compounds based on the triazole scaffold. This research opens avenues for the synthesis of triazole-containing dipeptides and HSP90 inhibitors, indicating its importance in drug discovery and development (Ferrini et al., 2015).
Cholinesterase Inhibition and Molecular Docking Studies
New synthetic 1,2,4-triazole derivatives have been explored for their cholinesterase inhibitory activities. The compounds demonstrated moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with molecular docking studies providing insights into their potential therapeutic applications in diseases where cholinesterase inhibition is beneficial (Riaz et al., 2020).
Biological Activity of Schiff Base Sulfur Ether Derivatives
Research on Schiff base sulfur ether derivatives containing the 1,2,4-triazole unit revealed that some compounds exhibit significant antifungal activity. This study not only contributes to the understanding of the biological activities of triazole derivatives but also suggests their potential application in antifungal therapy (Yu-gu, 2015).
Synthesis of N-(2-Aminoethyl) Derivatives
The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide and related compounds demonstrates the chemical versatility of triazole derivatives. Such studies provide a foundation for further exploration of triazole compounds in various scientific and therapeutic contexts (Kan, 2015).
Propriétés
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-ethylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-2-11-6-3-4-9-14(11)20-17(24)15-16(19)23(22-21-15)13-8-5-7-12(18)10-13/h3-10H,2,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOXLDLSIZIFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-chlorophenyl)-N-(2-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![2-chloro-N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4584105.png)
![4,5-dimethyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4584110.png)




![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)
![6-{[2-(4-methylphenoxy)ethyl]thio}-9H-purine](/img/structure/B4584135.png)
![4-[(4-fluorophenyl)sulfonyl]-2-phenyl-5-(propylthio)-1,3-oxazole](/img/structure/B4584136.png)

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)